REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)=[N:5][S:6][C:7]=1[N:8]=[CH:9][NH2:10])#[N:2].O(C)[Li]>CO>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:4]2[C:3]3[C:7](=[N:8][CH:9]=[N:10][C:1]=3[NH2:2])[S:6][N:5]=2)=[CH:13][CH:14]=1)([O-:20])=[O:19]
|
Name
|
solution
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NSC1N=CN)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
LiOCH3
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
O([Li])C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
resulting in a brown precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC2=NSC3=NC=NC(=C32)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.175 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |